3-Bromo-6-chloro-5-(o-tolyl)pyrazin-2-amine
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Overview
Description
3-Bromo-6-chloro-5-(o-tolyl)pyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 3rd position, a chlorine atom at the 6th position, and an o-tolyl group at the 5th position of the pyrazine ring, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-(o-tolyl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Bromination and Chlorination: The bromination and chlorination reactions are carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed cross-coupling reactions are common techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-(o-tolyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6-chloro-5-(o-tolyl)pyrazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Electronics: The compound is employed in the development of organic optoelectronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Biological Studies: It serves as a probe in biological studies to investigate the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-(o-tolyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-6-chloropyrazin-2-amine: A precursor in the synthesis of 3-Bromo-6-chloro-5-(o-tolyl)pyrazin-2-amine.
2-Bromo-3-chloro-5-(o-tolyl)pyrazine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-bromo-6-chloro-5-(2-methylphenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3/c1-6-4-2-3-5-7(6)8-10(13)16-11(14)9(12)15-8/h2-5H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNQUPXZWRJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=C(C(=N2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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